Cistamina dihidrocloruro

Descripción general

Descripción

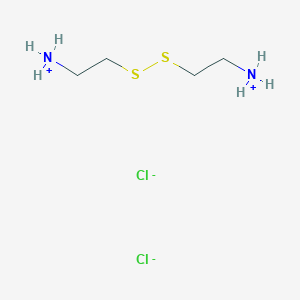

El dihidrocloruro de cistamina es un compuesto orgánico de disulfuro con la fórmula química C4H12N2S2·2HCl. Se forma cuando la cistina se somete a descarboxilación. Este compuesto se maneja típicamente como una sal de dihidrocloruro debido a su estabilidad a temperatura ambiente. El dihidrocloruro de cistamina es conocido por sus aplicaciones en diversos campos, como la bioquímica, la medicina y la ciencia de los materiales.

Aplicaciones Científicas De Investigación

El dihidrocloruro de cistamina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El dihidrocloruro de cistamina ejerce sus efectos a través de varios mecanismos:

Mitigación del estrés oxidativo: Mitiga el estrés oxidativo y la inflamación al regular al alza las vías neuroprotectoras que implican el factor neurotrófico derivado del cerebro y la señalización del factor 2 relacionado con el factor eritroide nuclear 2.

Efectos radioprotectores: Se une reversiblemente con ADN purificado, imparte un efecto de protección contra la radiación.

Vías neuroprotectoras: Mejora las vías neuroprotectoras, lo que podría retrasar o detener la progresión de las enfermedades neurodegenerativas.

Análisis Bioquímico

Biochemical Properties

Cystamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . It is also used as a heparin antagonist and sulfhydryl modifying reagent . Furthermore, it can be utilized as a building block in the synthesis of disulfide cross-linked oligodeoxyribonucleotides .

Cellular Effects

Cystamine dihydrochloride has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to mitigate oxidative stress and inflammation and upregulate neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Molecular Mechanism

The molecular mechanism of action of Cystamine dihydrochloride involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to bind reversibly with purified DNA in vitro .

Temporal Effects in Laboratory Settings

The effects of Cystamine dihydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been shown that treatment with Cystamine dihydrochloride significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela in R6/2 transgenic HD mice .

Dosage Effects in Animal Models

The effects of Cystamine dihydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For example, in a study treating wild-type and R6/2 mice with 112, 225, and 400 mg/kg daily intraperitoneal injection of Cystamine dihydrochloride, it was found that the effects varied with the dosage .

Metabolic Pathways

Cystamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . For instance, Cystamine in the body is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange .

Transport and Distribution

Cystamine dihydrochloride is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Cystamine dihydrochloride and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dihidrocloruro de cistamina se puede sintetizar mediante la oxidación del clorhidrato de cisteamina. El proceso implica los siguientes pasos:

- Pesaje de los componentes: 20-50% de clorhidrato de cisteamina, 15-25% de agua, 1-10% de látex compuesto, 22-35% de adsorbente y 1-15% de catalizador.

- Adición del látex compuesto al agua, seguido del clorhidrato de cisteamina y agitación uniforme.

- Dejar reposar la mezcla a temperatura ambiente durante 2-3 horas.

- Moler la mezcla una o dos veces usando un molino coloidal.

- Agregar el adsorbente para obtener un polvo sólido.

- Agregar el catalizador (ácido aminobutírico) y agitar uniformemente.

- Dejar reposar la mezcla en un recipiente a temperatura ambiente durante 48-120 horas hasta que la temperatura interna coincida con la temperatura ambiente.

- Disolución de los productos de la reacción en agua, filtración, purificación con etanol y precipitación para obtener dihidrocloruro de cistamina puro .

Métodos de producción industrial

La producción industrial de dihidrocloruro de cistamina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control preciso de la temperatura y el uso de equipos de reacción en fase líquida para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de cistamina se somete a diversas reacciones químicas, entre las que se incluyen:

Reducción: Reducción de disulfuros a tioles usando agentes reductores como ditiotreitol o tris(2-carboxietil)fosfina.

Sustitución: Reacción con nucleófilos para formar productos sustituidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., peróxido de hidrógeno), agentes reductores (p. ej., ditiotreitol) y nucleófilos (p. ej., aminas) .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen disulfuros, tioles y derivados sustituidos .

Comparación Con Compuestos Similares

El dihidrocloruro de cistamina se compara con compuestos similares como la cisteamina y la cistina:

Cistina: La forma de dímero oxidado de la cisteína, implicada en la estabilización de la estructura proteica.

Singularidad

El dihidrocloruro de cistamina es único debido a su estabilidad como una sal de dihidrocloruro y su amplia gama de aplicaciones en diversos campos, desde la bioquímica hasta la ciencia de los materiales .

Compuestos similares

- Cisteamina

- Cistina

- 2-Mercaptoethylamine

Propiedades

IUPAC Name |

2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFRRMZSSPQMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-85-4 (Parent) | |

| Record name | Cystamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058766 | |

| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Cystamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-17-7 | |

| Record name | Cystamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cystamine dihydrochloride primarily functions as a transglutaminase 2 (TG2) inhibitor. [, , , ] This enzyme catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins, contributing to processes like extracellular matrix (ECM) stabilization and cell signaling. [, ] By inhibiting TG2, cystamine dihydrochloride can disrupt ECM remodeling, influence cell adhesion and proliferation, and modulate cellular responses to stimuli like radiation. [, , ]

A: Research suggests that cystamine dihydrochloride can inhibit the enhanced fibroblast proliferation observed on IPF-derived extracellular matrix. [] This effect is attributed to its ability to reduce aberrant crosslinking in the ECM, a hallmark of IPF, by inhibiting TG2 and lysyl oxidase-like 3 (LOXL3). []

A: Studies indicate that cystamine dihydrochloride, through its inhibition of TG2, disrupts the fusion of autophagosomes with lysosomes in glioblastoma cells. [] This occurs due to the role of TG2 in transporting syndecan 1 (SDC1) to lysosomes and facilitating the interaction between microtubule-associated protein 1 light chain 3 (LC3) on autophagosomes and ectopic P-granules 5 (EPG5) on lysosomes. [] This disruption of autophagy contributes to enhanced radiosensitivity in these cells. []

A: Cystamine dihydrochloride is represented by the molecular formula C4H12N2S2·2HCl and has a molecular weight of 225.23 g/mol. [, ]

A: Yes, various spectroscopic techniques have been used to characterize cystamine dihydrochloride. 1H-NMR, FTIR, and 13C NMR have all been used to confirm its structure and analyze its properties. [, , , ] For example, 13C NMR analysis has shown that cystamine dihydrochloride likely exists in an extended conformation. []

A: In polyurethane micelles, the incorporation of cystamine dihydrochloride as a chain extender in the hard segment can influence the size of the resulting micelles. [] In hyaluronic acid nanogels, cystamine dihydrochloride is frequently employed as a crosslinking agent, imparting redox-responsiveness to the nanogels due to the presence of cleavable disulfide bonds. [, , ]

A: Yes, research has explored the stability of cystamine dihydrochloride in various contexts. For instance, studies have demonstrated its ability to form stable self-assembled monolayers (SAMs) on gold surfaces. [] Additionally, the disulfide bonds introduced by cystamine dihydrochloride in materials like hydrogels provide redox-responsiveness, allowing for degradation in reducing environments like those found within cells. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.